Enantiomer-Specific Synthesis of Tranylcypromine Hemisulfate: A Technical Guide
Enantiomer-Specific Synthesis of Tranylcypromine Hemisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (B92988), a potent and irreversible monoamine oxidase inhibitor (MAOI), is clinically used as an antidepressant. It exists as a pair of enantiomers, (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine. The pharmacological activity of tranylcypromine is stereospecific, with the (+)-enantiomer being a more potent inhibitor of monoamine oxidase than the (-)-enantiomer. Consequently, the development of efficient and scalable methods for the enantiomer-specific synthesis of tranylcypromine is of significant interest for therapeutic applications and pharmacological studies. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of tranylcypromine hemisulfate, focusing on asymmetric cyclopropanation, chemoenzymatic resolution, and classical resolution techniques. Detailed experimental protocols and quantitative data are presented to facilitate practical application by researchers in the field.
Core Synthetic Strategies
The enantioselective synthesis of tranylcypromine primarily revolves around three key strategies:
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Catalytic Asymmetric Cyclopropanation: This approach introduces chirality during the formation of the cyclopropane (B1198618) ring, a core structural feature of tranylcypromine.
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Chemoenzymatic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.
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Classical Resolution via Diastereomeric Salt Formation: This traditional technique involves the reaction of racemic tranylcypromine or a precursor with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.
Catalytic Asymmetric Cyclopropanation of Styrene (B11656)
A highly effective method for the enantioselective synthesis of tranylcypromine involves the asymmetric cyclopropanation of styrene using a chiral copper catalyst, followed by hydrolysis and a Curtius rearrangement.
Signaling Pathway Diagram
Caption: Asymmetric Synthesis of (-)-(1S,2R)-Tranylcypromine via Catalytic Cyclopropanation.
Quantitative Data
| Step | Product | Yield | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Cyclopropanation | Dicyclohexylmethyl 2-phenylcyclopropane-1-carboxylate | 83% | 88:12 | 97% (for trans-isomer) | [1] |
| Hydrolysis | trans-2-Phenylcyclopropane-1-carboxylic acid | 89% | - | - | [1] |
| Curtius Rearrangement & Hydrolysis | (-)-(1S,2R)-Tranylcypromine | 68% | - | >97% | [1] |
Experimental Protocols
1. Asymmetric Cyclopropanation of Styrene [1]
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Reagents: Styrene, Dicyclohexylmethyl diazoacetate, Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf), Chiral bis(oxazoline) ligand.
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Procedure:
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To a solution of CuOTf (0.085 mmol) in CH₂Cl₂ (10 mL) under an argon atmosphere is added the chiral bis(oxazoline) ligand (0.094 mmol).
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The mixture is stirred for 1 hour at room temperature.
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Styrene (87.5 mmol) is added to the catalyst solution.
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A solution of dicyclohexylmethyl diazoacetate (17.0 mmol) in CH₂Cl₂ (50 mL) is added dropwise over 2 hours at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 10 hours.
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The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel chromatography to afford dicyclohexylmethyl 2-phenylcyclopropane-1-carboxylate.
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2. Hydrolysis of the Cyclopropane Ester [1]
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Reagents: Dicyclohexylmethyl trans-2-phenylcyclopropane-1-carboxylate, Potassium hydroxide (B78521), Ethanol (B145695), Water.
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Procedure:
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A solution of the cyclopropane ester (12.0 mmol) in ethanol (100 mL) and water (20 mL) containing potassium hydroxide (60.0 mmol) is refluxed for 20 hours.
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The ethanol is removed under reduced pressure.
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The aqueous residue is washed with ether, and then acidified with concentrated HCl.
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The precipitated carboxylic acid is collected by filtration, washed with water, and dried to yield trans-2-phenylcyclopropane-1-carboxylic acid.
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3. Curtius Rearrangement and Formation of Tranylcypromine [1]
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Reagents: trans-2-Phenylcyclopropane-1-carboxylic acid, Thionyl chloride, Sodium azide, Concentrated HCl.
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Procedure:
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A mixture of the carboxylic acid (10.0 mmol) and thionyl chloride (15.0 mmol) in benzene (20 mL) is refluxed for 2 hours. The excess thionyl chloride and solvent are removed in vacuo.
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The resulting acyl chloride is dissolved in acetone (B3395972) (20 mL) and added dropwise to a solution of sodium azide (15.0 mmol) in water (10 mL) at 0 °C. The mixture is stirred for 30 minutes.
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The acyl azide is extracted with toluene (B28343). The toluene solution is heated to reflux for 2 hours to effect the Curtius rearrangement to the isocyanate.
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Concentrated HCl (20 mL) is added, and the mixture is refluxed for 12 hours to hydrolyze the isocyanate.
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The aqueous layer is separated, washed with ether, and then made alkaline with 40% NaOH.
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The liberated amine is extracted with ether, dried over anhydrous sodium sulfate, and the solvent is evaporated to give (-)-(1S,2R)-tranylcypromine.
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Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol
This strategy employs a chiral ligand to direct the stereochemical outcome of the Simmons-Smith cyclopropanation of trans-cinnamyl alcohol. The resulting chiral cyclopropylmethanol (B32771) is then converted to tranylcypromine through a series of functional group transformations.
Experimental Workflow Diagram
Caption: Synthesis of (+)-(1R,2S)-Tranylcypromine via Asymmetric Simmons-Smith Reaction.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Simmons-Smith Cyclopropanation | (1R,2R)-2-Phenylcyclopropylmethanol | 79% | 74% | [2] |
| Jones Oxidation | (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid | - | - | [2] |
| Curtius Rearrangement & Protection | tert-Butyl (1R,2S)-2-phenylcyclopropylcarbamate | - | - | [2] |
| Deprotection | (+)-(1R,2S)-Tranylcypromine | 34% | 74% | [2] |
| Overall Yield (from cinnamyl alcohol) | (+)-(1R,2S)-Tranylcypromine | 22% | 74% | [2] |
Experimental Protocols
1. Asymmetric Simmons-Smith Cyclopropanation [2]
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Reagents: trans-Cinnamyl alcohol, Diethylzinc (B1219324) (1.0 M in hexane), Diiodomethane, Chiral disulfonamide ligand.
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Procedure:
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To a solution of the chiral disulfonamide ligand (0.1 mmol) in dichloromethane (B109758) (1 mL) is added diethylzinc (2.0 mmol) at 0 °C under an argon atmosphere.
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After stirring for 15 minutes, a solution of trans-cinnamyl alcohol (1.0 mmol) in dichloromethane (1 mL) is added.
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Diiodomethane (3.0 mmol) is then added dropwise, and the mixture is stirred at 0 °C for 24 hours.
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The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
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The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The residue is purified by silica gel chromatography to give (1R,2R)-2-phenylcyclopropylmethanol.
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2. Jones Oxidation [2]
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Reagents: (1R,2R)-2-Phenylcyclopropylmethanol, Jones reagent (CrO₃ in H₂SO₄).
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Procedure:
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To a solution of the alcohol in acetone at 0 °C is added Jones reagent dropwise until the orange color persists.
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The reaction is stirred for 1 hour at 0 °C and then quenched with isopropanol.
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The mixture is filtered, and the filtrate is concentrated.
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The residue is dissolved in ether and extracted with aqueous NaOH.
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The aqueous layer is acidified with concentrated HCl and extracted with ether.
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The organic extracts are dried and concentrated to yield the carboxylic acid.
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3. Curtius Rearrangement and Boc Protection [2]
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Reagents: (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (B128534), tert-Butanol (B103910).
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Procedure:
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To a solution of the carboxylic acid in tert-butanol are added triethylamine and DPPA.
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The mixture is heated to reflux to effect the Curtius rearrangement and in situ trapping of the isocyanate with tert-butanol.
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After completion of the reaction, the solvent is removed, and the residue is purified to give tert-butyl (1R,2S)-2-phenylcyclopropylcarbamate.
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4. Deprotection [2]
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Reagents: tert-Butyl (1R,2S)-2-phenylcyclopropylcarbamate, Chlorotrimethylsilane (TMSCl), Methanol.
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Procedure:
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The Boc-protected amine is dissolved in methanol, and TMSCl is added.
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The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
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The solvent is removed in vacuo to yield (+)-(1R,2S)-tranylcypromine hydrochloride, which can be converted to the free base by treatment with a base.
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Chemoenzymatic Resolution of a Racemic Precursor
This method relies on the enantioselective hydrolysis of a racemic ester or amide precursor of tranylcypromine, catalyzed by a lipase. The unreacted enantiomer or the hydrolyzed product can then be carried forward to synthesize the desired enantiomer of tranylcypromine.
Logical Relationship Diagram
